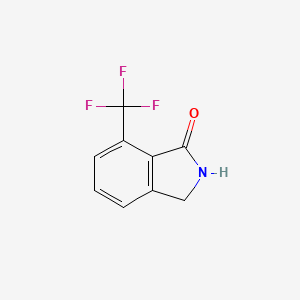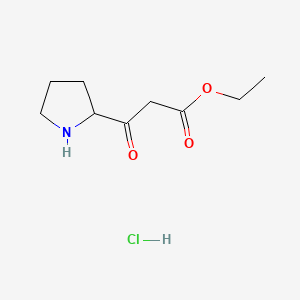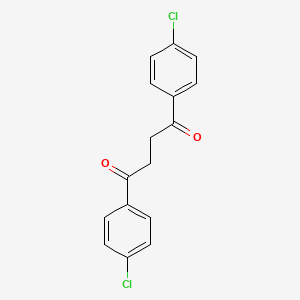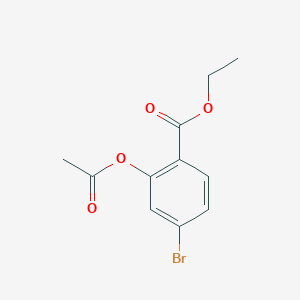
Ethyl 2-acetoxy-4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-acetoxy-4-bromobenzoate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an acetoxy group, and the hydrogen atom at the fourth position is replaced by a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetoxy-4-bromobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-acetoxy-4-bromobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetoxy-4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield 2-acetoxy-4-bromobenzoic acid in the presence of a strong base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild heating conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 2-acetoxy-4-aminobenzoate or 2-acetoxy-4-thiocyanatobenzoate.
Reduction: The major product is 2-acetoxy-4-bromobenzyl alcohol.
Hydrolysis: The major product is 2-acetoxy-4-bromobenzoic acid.
Scientific Research Applications
Ethyl 2-acetoxy-4-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: this compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-acetoxy-4-bromobenzoate depends on its specific application. In biological systems, it may act by inhibiting enzymes through covalent modification or by binding to active sites, thereby blocking substrate access. The acetoxy group can participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-bromobenzoate: Similar structure but lacks the acetoxy group at the second position.
Methyl 2-acetoxy-4-bromobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.
2-Acetoxy-4-bromobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to the presence of both the acetoxy and bromine substituents, which confer distinct reactivity and binding properties. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H11BrO4 |
|---|---|
Molecular Weight |
287.11 g/mol |
IUPAC Name |
ethyl 2-acetyloxy-4-bromobenzoate |
InChI |
InChI=1S/C11H11BrO4/c1-3-15-11(14)9-5-4-8(12)6-10(9)16-7(2)13/h4-6H,3H2,1-2H3 |
InChI Key |
OQIUWFSSABRWBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


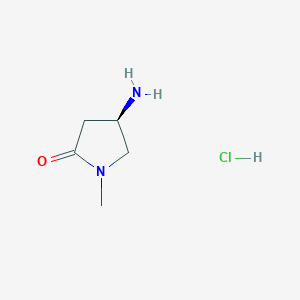
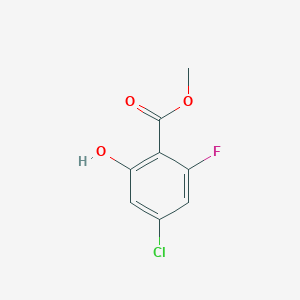
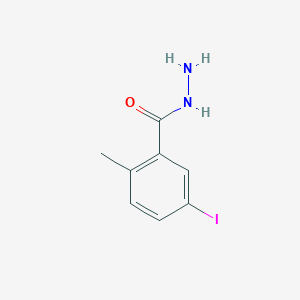
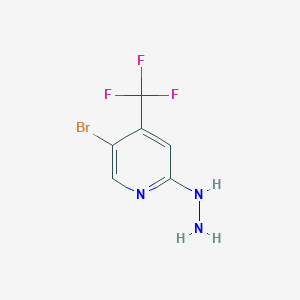
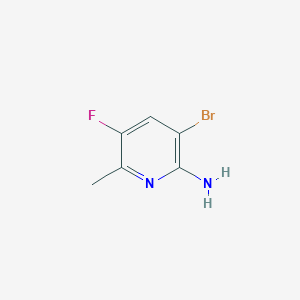
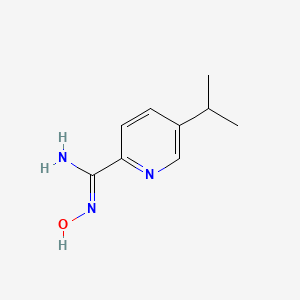
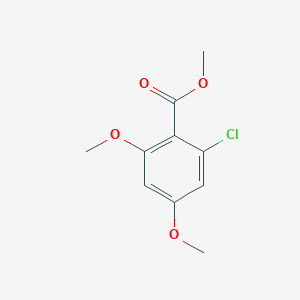
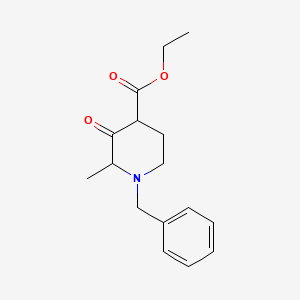
![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
![Methyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13672052.png)
